Taranabant (CAS: 701977-09-5) is an acyclic cannabinoid-1 (CB1) receptor inverse agonist utilized as a quantitative reference standard in neuropharmacological and metabolic research. Characterized by a sub-nanomolar binding affinity (Ki = 0.13 nM for human CB1R) and a >1000-fold selectivity over the CB2 receptor, it provides a highly specific pharmacological tool for isolating CB1-mediated pathways . Unlike earlier cyclic CB1 antagonists, its structural flexibility allows it to stabilize the inactive conformation of the receptor through distinct molecular interactions, making it a critical compound for advanced GPCR structural studies, competitive binding assays, and the development of amorphous solid dispersion formulations for highly lipophilic active pharmaceutical ingredients [1].
Substituting Taranabant with the more common benchmark Rimonabant (SR141716) fundamentally alters receptor interaction kinetics and formulation requirements. While both are CB1 inverse agonists, Rimonabant possesses a rigid cyclic core, whereas Taranabant is acyclic, leading to entirely different hydrogen-bonding profiles within the CB1 orthosteric pocket [1]. Furthermore, Taranabant exhibits an approximately 15- to 30-fold higher in vitro binding affinity and a 10-fold greater in vivo potency in metabolic models compared to Rimonabant [2]. From a processability standpoint, Taranabant's extreme aqueous insolubility necessitates specific amorphous solid dispersion (ASD) techniques for in vivo dosing, meaning standard vehicle protocols optimized for other CB1 ligands will yield inconsistent systemic exposure and irreproducible assay results [3].
In comparative in vitro binding assays targeting the human CB1 receptor, Taranabant demonstrates exceptionally high affinity, yielding a Ki of 0.13 nM. In contrast, the standard benchmark Rimonabant typically exhibits a Ki in the range of 2.0 to 4.5 nM under similar assay conditions. This represents an approximate 15- to 30-fold quantitative advantage in target affinity.
| Evidence Dimension | CB1R Binding Affinity (Ki) |
| Target Compound Data | 0.13 nM |
| Comparator Or Baseline | Rimonabant (~2.0 - 4.5 nM) |
| Quantified Difference | 15- to 30-fold higher affinity |
| Conditions | In vitro human CB1R competitive binding assay |
Enables researchers to use significantly lower concentrations in pharmacological assays, thereby minimizing off-target noise and improving the signal-to-background ratio.
Mutagenesis and receptor docking studies reveal that Taranabant and Rimonabant stabilize the CB1 receptor's inactive state via mutually exclusive hydrogen-bonding networks. Taranabant forms a critical, high-affinity hydrogen bond with the hydroxyl group of the S(7.39)383 residue. Conversely, Rimonabant fails to interact with S(7.39)383, instead bonding with K(3.28)192 [1].
| Evidence Dimension | Primary hydrogen-bond target residue |
| Target Compound Data | Binds S(7.39)383 |
| Comparator Or Baseline | Rimonabant (Binds K(3.28)192) |
| Quantified Difference | Distinct orthosteric anchoring mechanism |
| Conditions | X-ray crystallography and site-directed mutagenesis mapping |
Essential for structural biologists and computational chemists selecting ligands to map specific allosteric or orthosteric domains of the CB1 receptor.
Taranabant is highly insoluble in standard aqueous media, presenting a significant processability challenge for in vivo dosing. To achieve reproducible bioavailability, Taranabant requires formulation into an amorphous solid dispersion (ASD) using concentration-enhancing polymers such as HPMCAS or PVP[1]. Standard aqueous buffering or simple lipid vehicles used for less lipophilic analogs fail to prevent crystallization or phase separation.
| Evidence Dimension | Formulation matrix requirement for dissolution |
| Target Compound Data | Requires Amorphous Solid Dispersion (ASD) with polymers |
| Comparator Or Baseline | Standard aqueous/lipid vehicles (Crystallization/Phase separation) |
| Quantified Difference | Transition from insoluble crystalline state to processable amorphous state |
| Conditions | In vitro dissolution and oral bioavailability formulation |
Dictates the procurement of specific polymer excipients and the use of specialized spray-drying or hot-melt extrusion equipment for preclinical formulation.
In preclinical models of diet-induced obesity (DIO), Taranabant demonstrates a 10-fold higher potency than Rimonabant. Equivalent reductions in food intake and body weight are achieved at significantly lower dose thresholds [1]. This allows for reduced dosing volumes and lower excipient loads in rodent models.
| Evidence Dimension | In vivo potency (Metabolic efficacy) |
| Target Compound Data | 10-fold higher potency |
| Comparator Or Baseline | Rimonabant (Baseline) |
| Quantified Difference | 10x reduction in required dose for equivalent efficacy |
| Conditions | Diet-induced obese (DIO) rat models |
Allows for lower API consumption per study and reduces the risk of vehicle-induced toxicity in sensitive in vivo metabolic models.
Due to its 0.13 nM Ki, Taranabant is an ideal reference standard for competitive displacement assays where minimizing off-target receptor activation is critical. Its use ensures high-fidelity isolation of CB1R-specific responses without the background noise associated with higher-concentration benchmark ligands like Rimonabant.
Taranabant's unique reliance on the S(7.39)383 residue for hydrogen bonding makes it an indispensable tool for mapping the inactive conformation of the CB1 receptor. It is specifically procured for site-directed mutagenesis studies to differentiate binding pocket topographies that cyclic analogs cannot probe [1].
Because of its extreme aqueous insolubility, Taranabant serves as a rigorous model active pharmaceutical ingredient (API) for formulation scientists developing novel spray-dried or extruded solid dispersions. It is used to benchmark the stabilization efficacy of concentration-enhancing polymers like HPMCAS and PVP[2].
In diet-induced obesity models, Taranabant's 10-fold higher in vivo potency compared to standard inverse agonists allows researchers to administer lower doses. This minimizes the required volume of complex lipid or polymer vehicles, reducing confounding vehicle effects in sensitive metabolic and behavioral readouts[3].
Health Hazard;Environmental Hazard